(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(7-methoxybenzofuran-2-yl)methanone
Description
Properties
IUPAC Name |
[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5S/c1-13-19(14(2)22-21-13)30(26,27)24-9-5-8-23(10-11-24)20(25)17-12-15-6-4-7-16(28-3)18(15)29-17/h4,6-7,12H,5,8-11H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAIJZNTYJVVBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC4=C(O3)C(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(7-methoxybenzofuran-2-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a diazepane ring, a pyrazole moiety, and a methoxybenzofuran unit. Its molecular formula is with a molecular weight of 356.42 g/mol. The presence of the sulfonyl group in the pyrazole structure is critical for its biological activity.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to our target compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
Anti-inflammatory Effects
Pyrazole derivatives are known for their anti-inflammatory properties. A study highlighted that compounds containing the pyrazole nucleus can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways . This suggests that our compound may also possess similar anti-inflammatory activities.
Anticancer Potential
The anticancer properties of pyrazole derivatives have been explored extensively. Research has shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators . The specific activity of our compound in cancer models remains to be fully elucidated but warrants further investigation.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The sulfonamide group may inhibit key enzymes involved in bacterial metabolism or inflammatory pathways.
- Receptor Interaction : The methoxybenzofuran moiety could interact with specific receptors involved in pain and inflammation.
- Cell Cycle Modulation : Similar compounds have been shown to affect cell cycle progression in cancer cells, suggesting potential utility in oncology.
Case Studies and Research Findings
Several studies have investigated related compounds to infer potential activities:
- Study on Pyrazole Derivatives : A comprehensive review highlighted the broad spectrum of biological activities exhibited by pyrazole derivatives, including antimicrobial and anticancer activities .
- Mechanistic Insights : Research indicated that specific substitutions on the pyrazole ring significantly affect biological activity, suggesting that our compound's unique structure may enhance its pharmacological profile .
Data Table: Summary of Biological Activities
Scientific Research Applications
Anti-inflammatory Properties
Research has indicated that compounds similar to (4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(7-methoxybenzofuran-2-yl)methanone exhibit significant anti-inflammatory effects. For example, studies have shown that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Pyrazole derivatives have been studied for their ability to induce apoptosis in cancer cells. A study demonstrated that modifications in the pyrazole ring could enhance cytotoxicity against various cancer cell lines, including breast and colon cancer .
Central Nervous System Disorders
There is growing interest in the use of this compound for treating central nervous system disorders. The diazepan moiety is known for its anxiolytic and sedative effects. Research indicates that compounds with similar structures can modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions like anxiety and depression .
Metabolic Syndrome Treatment
The compound may also play a role in addressing metabolic syndrome. Similar compounds have been reported to inhibit enzymes involved in glucose metabolism and lipid regulation, which could be beneficial in managing type 2 diabetes and obesity-related disorders .
Case Study 1: Anti-inflammatory Effects
A study published in Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives for their anti-inflammatory activity. The results showed that compounds with a sulfonamide group exhibited a significant reduction in edema in animal models, indicating potential applications in treating chronic inflammatory conditions .
Case Study 2: Anticancer Research
In a clinical trial reported in Cancer Research, researchers tested a pyrazole-based compound on patients with advanced solid tumors. The results indicated a favorable response rate, with several patients experiencing tumor shrinkage. The study highlighted the importance of further exploring the structure-activity relationship of pyrazole derivatives for cancer therapy .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Benzofuran vs. Coumarin/Thiophene : The 7-methoxybenzofuran in the target compound contrasts with coumarin (in ) or thiophene (in ). Benzofuran’s electron-rich aromatic system may enhance π-π stacking interactions compared to coumarin’s lactone ring or thiophene’s sulfur-containing heterocycle.
- Sulfonyl-Pyrazole vs. Carboxamide/Tetrazole: The sulfonyl-pyrazole group in the target compound differs from carboxamide (in ) or tetrazole (in ). Sulfonamides are known for enzyme inhibition (e.g., carbonic anhydrase), while tetrazoles serve as bioisosteres for carboxylic acids, influencing bioavailability .
Bioactivity and Physicochemical Properties
- Antimicrobial Potential: Compounds with sulfonamide-pyrazole motifs (e.g., ’s thienopyridines) exhibit antimicrobial activity, suggesting the target compound may share this trait .
Spectral Characterization
Structural elucidation of the target compound would employ techniques such as:
Q & A
Q. What are the common synthetic routes for this compound, and what key reaction conditions must be controlled?
- Methodological Answer: The synthesis typically involves multi-step pathways, including sulfonylation of the diazepane ring and coupling with the 7-methoxybenzofuran moiety. Critical steps include:
- Sulfonylation: Reacting the diazepane intermediate with 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) with a base like triethylamine to prevent hydrolysis .
- Coupling Reaction: Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the sulfonylated diazepane to the methoxybenzofuran carbonyl group. Solvent choice (e.g., DMF) and temperature control (25–40°C) are crucial for yield optimization .
Key Conditions: Monitor reaction progress via TLC/HPLC, and purify intermediates via column chromatography (silica gel, gradient elution).
Q. Which spectroscopic techniques are critical for structural characterization, and how are spectral data interpreted?
- Methodological Answer:
- NMR Spectroscopy:
- 1H/13C NMR: Assign peaks using DEPT-135/HSQC to confirm the diazepane ring (δ 3.0–4.0 ppm for N–CH2 groups), pyrazole protons (δ 6.5–7.5 ppm), and methoxybenzofuran (δ 3.8 ppm for OCH3) .
- 2D NMR (COSY, NOESY): Resolve overlapping signals and confirm spatial proximity of the sulfonyl group to the diazepane ring .
- Mass Spectrometry (HRMS): Validate molecular weight with <2 ppm error to confirm successful synthesis .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets, and what parameters are validated experimentally?
- Methodological Answer:
- Docking Studies: Use software like AutoDock Vina to model binding to targets (e.g., GABA receptors) based on the diazepane and sulfonamide groups. Focus on hydrogen bonding (e.g., sulfonyl oxygen with Arg residues) and hydrophobic interactions .
- MD Simulations: Run 100-ns simulations in explicit solvent (CHARMM force field) to assess binding stability. Validate via:
- Surface Plasmon Resonance (SPR): Measure binding affinity (KD) .
- Functional Assays: Compare predicted IC50 with in vitro results (e.g., calcium flux assays for receptor modulation) .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Methodological Answer:
- Assay-Specific Variables: Control for pH, solvent (e.g., DMSO concentration ≤0.1%), and cell line variability (e.g., HEK293 vs. CHO for receptor expression levels) .
- Orthogonal Validation:
- In Vitro/In Vivo Correlation: Compare enzyme inhibition (e.g., COX-2) with anti-inflammatory efficacy in rodent models .
- Metabolite Profiling: Use LC-MS to identify active metabolites that may contribute to discrepancies .
Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacological profile?
- Methodological Answer:
- Core Modifications:
- Diazepane Ring: Introduce substituents (e.g., methyl groups) to enhance metabolic stability. Assess via microsomal incubation (human liver microsomes, NADPH cofactor) .
- Benzofuran Moieties: Replace methoxy with halogens (e.g., Cl, F) to improve blood-brain barrier penetration. Validate via PAMPA-BBB assay .
- Data Analysis: Use multivariate regression to correlate logP, polar surface area, and IC50 values .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility and stability data in different solvent systems?
- Methodological Answer:
- Solvent Screening: Test solubility in PBS (pH 7.4), DMSO, and PEG-400 using nephelometry. For stability, conduct forced degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
- Crystallography: Compare X-ray structures (if available) to identify polymorphic forms affecting solubility .
Experimental Design Considerations
Q. What controls are essential in assessing off-target effects in biological assays?
- Methodological Answer:
- Negative Controls: Use parent compounds lacking the sulfonamide or benzofuran groups to isolate pharmacophore contributions .
- Counter-Screens: Test against related receptors (e.g., 5-HT3 for diazepane derivatives) to evaluate selectivity. Use radioligand binding assays (e.g., [3H]-flumazenil for GABA-A) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
